2-Chloro-1-(3-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
Description
Chloro-THP is a nitrogen-containing heterocyclic compound with a five-membered pyrrolidine ring. The pyrrolidine scaffold is widely used by medicinal chemists due to its versatility and potential for developing biologically active compounds . The saturated nature of the pyrrolidine ring allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) contributes to increased three-dimensional coverage.
Molecular Structure Analysis
The molecular formula of Chloro-THP is C9H16ClNO2 . It consists of a pyrrolidine ring with a chlorine atom at position 2 and a hydroxymethyl group at position 3. The stereochemistry of the carbons in the pyrrolidine ring significantly influences the biological profile of drug candidates .
Future Directions
Properties
IUPAC Name |
2-chloro-1-[3-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-2-8(10)9(13)11-4-3-7(5-11)6-12/h7-8,12H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQJSZRXEOVINS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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